N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(2-Bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based hydrazone derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5, a 4-methylphenyl group at position 4, and a sulfanyl-acetohydrazide moiety at position 2. The hydrazone segment features an (E)-configured 2-bromophenylmethylidene group (Fig. 1). Its synthesis typically involves condensation of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 2-bromobenzaldehyde under reflux in methanol or ethanol, often catalyzed by glacial acetic acid . Structural confirmation relies on spectroscopic techniques (IR, NMR) and single-crystal X-ray diffraction (SC-XRD), with SHELX software frequently employed for crystallographic refinement .
Properties
Molecular Formula |
C24H19BrClN5OS |
|---|---|
Molecular Weight |
540.9 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19BrClN5OS/c1-16-6-12-20(13-7-16)31-23(17-8-10-19(26)11-9-17)29-30-24(31)33-15-22(32)28-27-14-18-4-2-3-5-21(18)25/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
InChI Key |
QUZAJNOISLFJDN-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3Br)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Biological Activity
N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its antiviral and antimicrobial properties.
Chemical Structure
The compound has a complex structure characterized by the following components:
- Aromatic Rings : The presence of brominated and chlorinated phenyl groups enhances its lipophilicity and potential interaction with biological targets.
- Triazole Moiety : Known for its diverse biological activities, the triazole ring contributes to the compound's pharmacological profile.
- Hydrazide Functionality : This feature is crucial for the compound's reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves:
- Formation of Hydrazone : Reacting 2-bromobenzaldehyde with acetohydrazide.
- Thiazole Formation : Incorporating the triazole moiety through cyclization reactions.
Antiviral Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiviral properties. For instance:
- Inhibition of NS2B-NS3 Protease : This enzyme is critical for Flavivirus replication. Compounds targeting this protease have shown IC50 values in the low micromolar range (e.g., 0.62 μM) indicating strong inhibitory effects .
| Compound | IC50 (μM) | Activity Description |
|---|---|---|
| Compound 12 | 0.62 | Strong inhibitor of NS2B-NS3 protease |
| Compound 16 | 2.14 | Moderate activity reduction due to structural changes |
| Compound 25 | 8.1 | Significant activity reduction compared to lead compound |
Antimicrobial Activity
The triazole derivatives are also recognized for their antimicrobial properties. The following findings illustrate their effectiveness against various pathogens:
- Broad Spectrum Activity : Triazole derivatives have been reported to exhibit antibacterial and antifungal activities, making them candidates for further development in treating infections .
Case Studies
-
Antiviral Screening : A study screened a library of triazole derivatives against several viral strains, highlighting that modifications in the aromatic substituents significantly influenced their antiviral potency.
- Results : The most potent derivatives were those with halogen substitutions on the phenyl rings.
- Antimicrobial Efficacy : In vitro assays demonstrated that certain derivatives of this compound showed promising results against Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Key Structural Features :
- Sulfanyl Bridge : The –S– linkage enhances molecular flexibility and may facilitate interactions with biological targets.
- (E)-Hydrazone Configuration : Stabilized by intramolecular hydrogen bonding, confirmed via SC-XRD in analogous compounds .
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
Triazole derivatives with modifications at positions 4 and 5 exhibit distinct physicochemical and biological properties:
Impact of Substituents :
- Electron-Withdrawing Groups (Cl, Br) : Increase stability and resistance to metabolic degradation.
- Electron-Donating Groups (Me, OMe) : Enhance solubility but may reduce membrane permeability.
Modifications in the Hydrazone Moiety
The hydrazone segment’s aryl group significantly influences bioactivity and crystallinity:
Notable Trends:
- Halogenated Aryl Groups (Br, Cl, F) : Improve binding to hydrophobic enzyme pockets (e.g., kinase targets).
- Methoxy/Trimethoxyphenyl Groups : Found in analogs like N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine, enhance anticancer activity via tubulin inhibition .
Pharmacological Activity Comparison
While the target compound’s bioactivity remains uncharacterized, structurally related triazole-hydrazones demonstrate diverse effects:
Structural-Activity Relationships (SAR) :
- Triazole-Sulfanyl Linkage : Critical for metal chelation (e.g., Zn<sup>2+</sup> in protease inhibition).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
